molecular formula C20H24ClNO3S B4730850 4-Benzyl-1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperidine

4-Benzyl-1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperidine

Cat. No.: B4730850
M. Wt: 393.9 g/mol
InChI Key: LKLGVZPWHPKYSR-UHFFFAOYSA-N
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Description

4-Benzyl-1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperidine is a synthetic organic compound featuring a piperidine core substituted with a benzyl group at the 4-position and a sulfonylated aromatic moiety at the 1-position. The sulfonyl group is further substituted with chlorine, methoxy, and methyl groups, contributing to its unique physicochemical and biological properties.

Properties

IUPAC Name

4-benzyl-1-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO3S/c1-15-12-19(25-2)20(14-18(15)21)26(23,24)22-10-8-17(9-11-22)13-16-6-4-3-5-7-16/h3-7,12,14,17H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLGVZPWHPKYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperidine typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl chloride, 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride, and piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

4-Benzyl-1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the compound’s ability to bind to the catalytic site of the enzyme, interacting with key amino acid residues such as tryptophan and phenylalanine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Core Structure Key Substituents Molecular Weight Reported Applications
4-Benzyl-1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperidine Piperidine 4-benzyl, 1-(5-Cl-2-MeO-4-Me-benzenesulfonyl) ~409.9 g/mol* Not explicitly reported; inferred enzyme inhibition potential based on sulfonyl groups.
4-Benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine Piperidine 4-benzyl, 1-(2,4,6-trimethyl-benzyl) ~335.5 g/mol SARS-CoV2 main protease inhibition (docking score: -8.3 kcal/mol).
1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine Piperidine 4-benzyl, 1-(indanone-benzyloxy-methoxy substituent) 453.57 g/mol Acetylcholinesterase inhibitor (IC₅₀ ~0.5 μM).
4-Benzylpiperidine Piperidine 4-benzyl 175.28 g/mol Intermediate in synthesis; low acute toxicity (LD₅₀ oral in mice: >200 mg/kg).
4-(4-Fluorophenyl)-4-hydroxy piperidine derivatives Piperidine 4-(4-fluorophenyl), 4-hydroxy Varies Pharmaceutical intermediates (e.g., antipsychotics, antivirals).

*Calculated based on formula C₂₀H₂₂ClNO₃S.

Key Observations :

  • Sulfonyl vs. Benzyl Substitutions: The sulfonyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to non-sulfonylated analogs like 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine .
  • Chlorine and Methoxy Groups : The electron-withdrawing chlorine and methoxy groups in the benzenesulfonyl moiety likely improve metabolic stability and binding affinity relative to simpler benzylpiperidines .
Physicochemical Properties
  • Solubility: Sulfonylated derivatives (e.g., the target compound) are expected to have lower solubility in nonpolar solvents compared to non-sulfonylated analogs like 4-benzylpiperidine, which is soluble in methanol and ethyl acetate .
  • Thermal Stability: The sulfonyl group may increase thermal stability, as seen in related sulfonamides , though decomposition products (e.g., NOx, HCl) observed in analogs like 4-benzyl-1-(3,4-dimethoxyphenethyl)piperidine hydrochloride warrant caution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Benzyl-1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperidine

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